molecular formula C12H12N2O3 B14236692 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 347861-37-4

6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14236692
CAS No.: 347861-37-4
M. Wt: 232.23 g/mol
InChI Key: GSDWPRZHOYUVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to the sixth position of the pyrimidine ring, a hydroxymethyl group at the fifth position, and two keto groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The keto groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts and specific solvents.

Major Products Formed

    Oxidation: Formation of 6-Benzyl-5-(carboxymethyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4-diol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine: Another pyrimidine derivative with a similar structure but different functional groups.

    5-Benzyl-6-hydroxymethyluracil: A compound with a hydroxymethyl group at the sixth position and a benzyl group at the fifth position.

Uniqueness

6-Benzyl-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

347861-37-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-benzyl-5-(hydroxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c15-7-9-10(13-12(17)14-11(9)16)6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,13,14,16,17)

InChI Key

GSDWPRZHOYUVOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)NC(=O)N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.